3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
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Overview
Description
3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure
Mechanism of Action
Target of Action
It is known that similar compounds are used in the production of (s)-duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide may have similar targets.
Mode of Action
It is known that whole cells of rhodotorula glutinis can reduce this compound to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This suggests that the compound may undergo biotransformation to exert its effects.
Biochemical Pathways
Given its potential role in the production of (s)-duloxetine , it may be involved in the serotonin and norepinephrine reuptake pathways .
Result of Action
It is known that the compound can be reduced to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This suggests that the compound may have antidepressant effects similar to those of duloxetine.
Action Environment
It is known that the bioreduction of this compound by rhodotorula glutinis occurs at 30 g/l , suggesting that the concentration of the compound may influence its activity.
Biochemical Analysis
Biochemical Properties
For instance, they have been found to inhibit certain kinases, which are enzymes that play crucial roles in cellular processes such as signal transduction .
Molecular Mechanism
The exact molecular mechanism of action of 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is not well-defined due to the limited research available. Based on the known properties of thiophene derivatives, it can be hypothesized that the compound may exert its effects through interactions with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps. One common approach is the condensation of a thiophene derivative with a benzofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit comparable chemical properties.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxamide also share structural features and may have similar applications.
Uniqueness
What sets 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15-12-5-1-2-6-13(12)17(22-15)8-4-9-19(11-17)16(21)18-14-7-3-10-23-14/h1-3,5-7,10H,4,8-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHDDNMLPFJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)NC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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